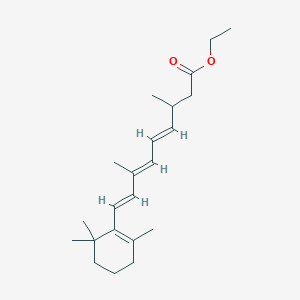
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by its molecular formula C22H34O2 and a molecular weight of 330.5 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester typically involves the esterification of retinoic acid derivatives. The process includes the use of ethanol and an acid catalyst to form the ethyl ester. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in controlled environments to prevent contamination and ensure the purity of the final product .
化学反応の分析
Types of Reactions
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These products have different properties and applications, depending on the specific reaction conditions and reagents used .
科学的研究の応用
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell differentiation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the production of high-purity chemicals and as a reference material in quality control.
作用機序
The mechanism of action of rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of specific genes involved in cell growth, differentiation, and apoptosis. This interaction leads to various biological effects, including the regulation of immune responses and the inhibition of tumor growth .
類似化合物との比較
Similar Compounds
all-trans-Retinoic Acid: A naturally occurring derivative of vitamin A with similar biological activities.
13-cis-Retinoic Acid: Another retinoic acid derivative used in the treatment of severe acne.
9-cis-Retinoic Acid: Known for its role in regulating gene expression and cell differentiation.
Uniqueness
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester is unique due to its specific chemical structure, which provides distinct biological activities compared to other retinoic acid derivatives. Its ethyl ester form enhances its stability and bioavailability, making it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C22H34O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
ethyl (4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoate |
InChI |
InChI=1S/C22H34O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,18H,7,9,12,15-16H2,1-6H3/b11-8+,14-13+,17-10+ |
InChIキー |
SXBLPRXQEOZCQE-LGJRBZCISA-N |
異性体SMILES |
CCOC(=O)CC(C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
正規SMILES |
CCOC(=O)CC(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


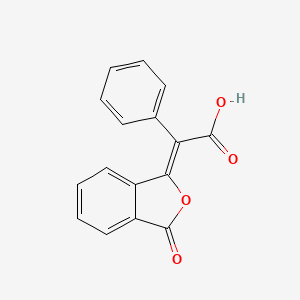
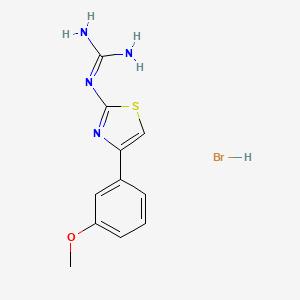
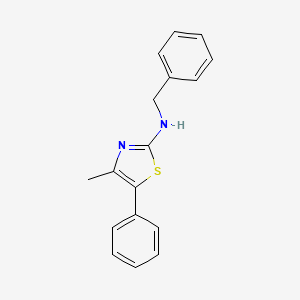
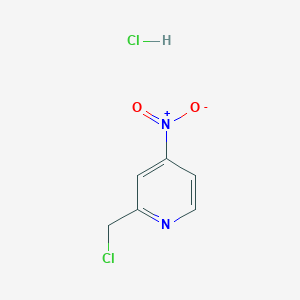
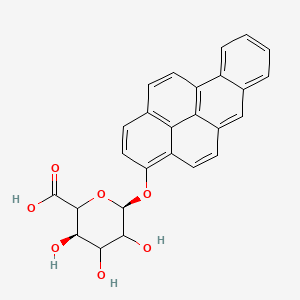
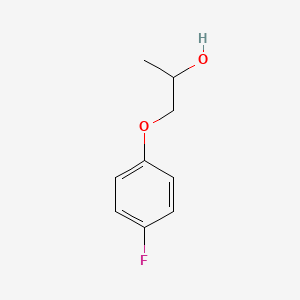
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
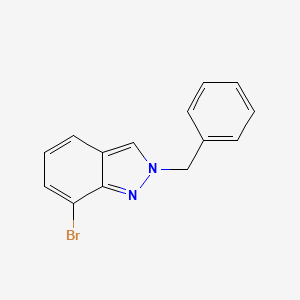
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
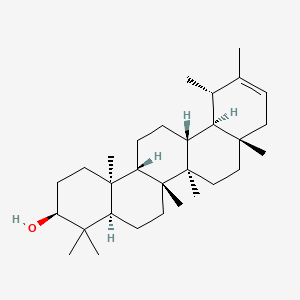
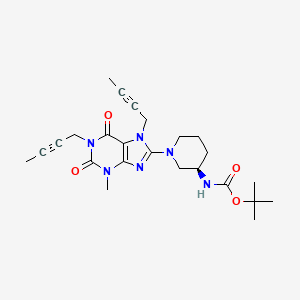
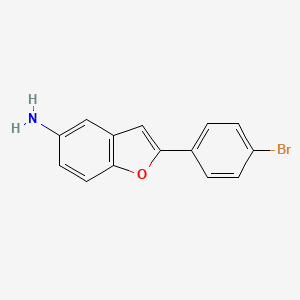
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
